Cas no 56700-30-2 (1,2-diazaspiro4.5decan-3-one)

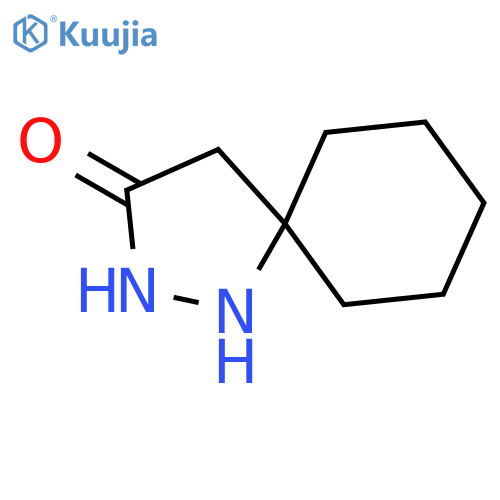

1,2-diazaspiro4.5decan-3-one structure

商品名:1,2-diazaspiro4.5decan-3-one

CAS番号:56700-30-2

MF:C8H14N2O

メガワット:154.209561824799

MDL:MFCD28505845

CID:1599902

PubChem ID:24974354

1,2-diazaspiro4.5decan-3-one 化学的及び物理的性質

名前と識別子

-

- 1,2-Diazaspiro[4.5]decan-3-one

- 1,2-diazaspiro4.5decan-3-one

- Z2065532764

- EN300-211852

- 1,2-diazaspiro[4.5]decan-3-on

- AKOS034087150

- 56700-30-2

- SCHEMBL5012747

-

- MDL: MFCD28505845

- インチ: InChI=1S/C8H14N2O/c11-7-6-8(10-9-7)4-2-1-3-5-8/h10H,1-6H2,(H,9,11)

- InChIKey: NNFXHNCYQVSTPV-UHFFFAOYSA-N

- ほほえんだ: C1CCC2(CC1)CC(=O)NN2

計算された属性

- せいみつぶんしりょう: 154.11072

- どういたいしつりょう: 154.111

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 173

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 41.1A^2

じっけんとくせい

- PSA: 41.13

1,2-diazaspiro4.5decan-3-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-211852-0.1g |

1,2-diazaspiro[4.5]decan-3-one |

56700-30-2 | 95% | 0.1g |

$272.0 | 2023-09-16 | |

| Enamine | EN300-211852-0.5g |

1,2-diazaspiro[4.5]decan-3-one |

56700-30-2 | 95% | 0.5g |

$613.0 | 2023-09-16 | |

| Enamine | EN300-211852-2.5g |

1,2-diazaspiro[4.5]decan-3-one |

56700-30-2 | 95% | 2.5g |

$1539.0 | 2023-09-16 | |

| Enamine | EN300-211852-5.0g |

1,2-diazaspiro[4.5]decan-3-one |

56700-30-2 | 95% | 5.0g |

$2277.0 | 2023-07-06 | |

| 1PlusChem | 1P01BBIB-500mg |

1,2-diazaspiro[4.5]decan-3-one |

56700-30-2 | 95% | 500mg |

$717.00 | 2025-03-19 | |

| 1PlusChem | 1P01BBIB-1g |

1,2-diazaspiro[4.5]decan-3-one |

56700-30-2 | 95% | 1g |

$908.00 | 2025-03-19 | |

| 1PlusChem | 1P01BBIB-250mg |

1,2-diazaspiro[4.5]decan-3-one |

56700-30-2 | 95% | 250mg |

$468.00 | 2025-03-19 | |

| Enamine | EN300-211852-10.0g |

1,2-diazaspiro[4.5]decan-3-one |

56700-30-2 | 95% | 10.0g |

$3376.0 | 2023-07-06 | |

| Enamine | EN300-211852-0.05g |

1,2-diazaspiro[4.5]decan-3-one |

56700-30-2 | 95% | 0.05g |

$182.0 | 2023-09-16 | |

| Enamine | EN300-211852-1.0g |

1,2-diazaspiro[4.5]decan-3-one |

56700-30-2 | 95% | 1.0g |

$785.0 | 2023-07-06 |

1,2-diazaspiro4.5decan-3-one 関連文献

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

56700-30-2 (1,2-diazaspiro4.5decan-3-one) 関連製品

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬